4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole
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Overview
Description
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a benzoxadiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with nitrobenzene derivatives in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-amino-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole, while electrophilic substitution on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound’s electronic properties also allow it to interact with various biological molecules, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzoxadiazole: This compound features a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical and biological properties.
4-nitro-7-piperazino-2,1,3-benzoxadiazole:
Uniqueness
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole is unique due to its specific combination of a nitro group and a phenyl ring, which imparts distinct electronic and steric properties. These characteristics make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H7N5O3 |
---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
4-nitro-7-phenyl-1H-imidazo[4,5-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C13H7N5O3/c19-18(20)9-6-8-10(12-11(9)16-21-17-12)15-13(14-8)7-4-2-1-3-5-7/h1-6,17H |
InChI Key |
MMGMGIJRBPMKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C(=NON4)C(=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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